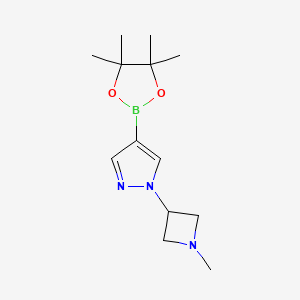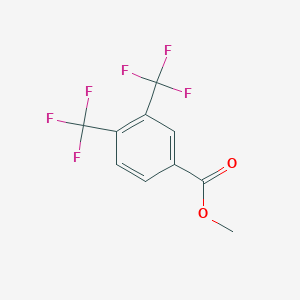
Methyl 3,4-bis(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,4-bis(trifluoromethyl)benzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two trifluoromethyl groups attached to the benzene ring at the 3 and 4 positions, and a methyl ester group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4-bis(trifluoromethyl)benzoate typically involves the esterification of 3,4-bis(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include steps for the purification of the product, such as distillation or recrystallization, to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3,4-bis(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: 3,4-bis(trifluoromethyl)benzoic acid.
Reduction: 3,4-bis(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3,4-bis(trifluoromethyl)benzoate is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl groups make it valuable in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which Methyl 3,4-bis(trifluoromethyl)benzoate exerts its effects is largely dependent on its chemical structure. The trifluoromethyl groups can influence the electronic properties of the benzene ring, making it more reactive towards certain types of chemical reactions. Additionally, the ester group can participate in hydrolysis reactions, releasing the corresponding acid and alcohol.
Comparación Con Compuestos Similares
- Methyl 3-(trifluoromethyl)benzoate
- Methyl 4-(trifluoromethyl)benzoate
- Methyl 3,5-bis(trifluoromethyl)benzoate
Comparison: Methyl 3,4-bis(trifluoromethyl)benzoate is unique due to the presence of two trifluoromethyl groups at the 3 and 4 positions, which can significantly alter its chemical reactivity and physical properties compared to compounds with a single trifluoromethyl group or different substitution patterns. This unique substitution pattern can lead to differences in boiling points, solubility, and reactivity in chemical reactions.
Propiedades
Número CAS |
957207-03-3 |
|---|---|
Fórmula molecular |
C10H6F6O2 |
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
methyl 3,4-bis(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H6F6O2/c1-18-8(17)5-2-3-6(9(11,12)13)7(4-5)10(14,15)16/h2-4H,1H3 |
Clave InChI |
PQQHLMHNCXAMCN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



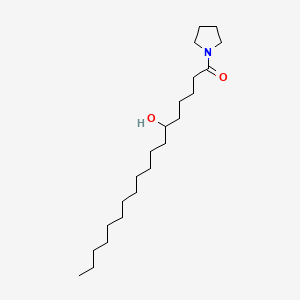
![2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile](/img/structure/B13976710.png)
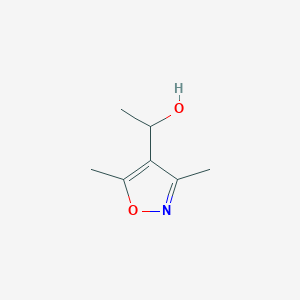
![1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone](/img/structure/B13976720.png)
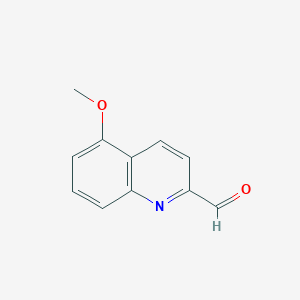
![5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B13976740.png)
![4-Methoxythieno[3,2-c]pyridine](/img/structure/B13976748.png)
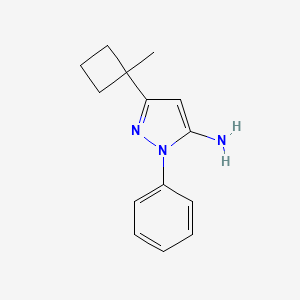
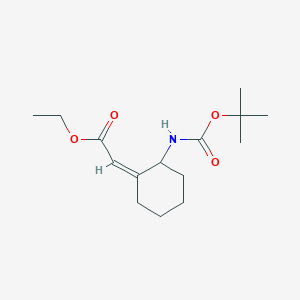
![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)
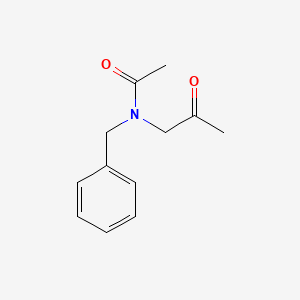
![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)
